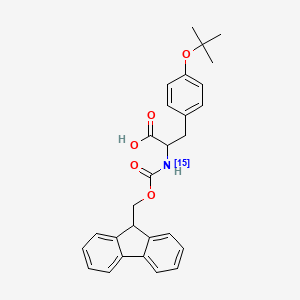

N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H29NO5 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/i29+1 |

InChI Key |

JAUKCFULLJFBFN-HFZKCAFASA-N |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Fmoc 15n L Tyrosine O Tertbutyl Ether

Strategies for O-Tertbutyl Ether Protection of Tyrosine Phenolic Hydroxyl Group

The protection of the phenolic hydroxyl group of tyrosine is crucial to prevent side reactions during peptide synthesis. The tert-butyl ether is a commonly used protecting group for this purpose due to its stability under the basic conditions used for Fmoc group removal and its lability under strongly acidic conditions, typically trifluoroacetic acid (TFA), used for final peptide cleavage from the resin.

Several methods are employed for the O-tert-butylation of tyrosine. A common approach involves the reaction of N-protected tyrosine with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out in an organic solvent like dichloromethane. Another strategy utilizes tert-butyl acetate (B1210297) in the presence of a strong acid.

The choice of N-protecting group during the O-tert-butylation step is critical to prevent racemization and other side reactions. Often, a temporary protecting group that can be selectively removed before the introduction of the Fmoc group is used.

Table 1: Comparison of O-Tertbutyl Ether Protection Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isobutylene/Acid Catalyst | Isobutylene, H₂SO₄, Dichloromethane | Room temperature, 1-10 days | High yield | Requires handling of a flammable gas, long reaction times |

Regioselective Nα-Fmoc Derivatization Techniques

The regioselective introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group onto the α-amino group of the 15N-labeled O-tert-butyl-L-tyrosine is a critical step. This protection is essential for its use in Fmoc-based solid-phase peptide synthesis. The Fmoc group is stable to the acidic conditions used for the removal of some side-chain protecting groups but is readily cleaved by mild bases, typically a solution of piperidine (B6355638) in dimethylformamide (DMF).

The most common method for Nα-Fmoc derivatization is the reaction of the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The reaction is typically carried out in an aqueous-organic solvent mixture, such as dioxane-water or acetone-water, with the pH maintained between 8 and 10 using a base like sodium carbonate or sodium bicarbonate. Fmoc-OSu is often preferred over Fmoc-Cl due to its higher stability and lower tendency to form undesired side products.

One synthetic route involves suspending O-tert-butyl-L-tyrosine in a dioxane solution and conducting an acylation reaction with fluorenyl methaneoxycarbonyl azide. Following the reaction, the crude product is extracted with ethyl acetate under pH 9-10 conditions and purified by recrystallization. chemicalbook.com

Methodologies for Incorporation of 15N Isotope at the Amine Nitrogen

The incorporation of the stable isotope 15N at the α-amino group of L-tyrosine is the key step in producing the labeled compound. This can be achieved through both chemical and enzymatic methods, starting from commercially available 15N-labeled precursors.

Chemical Synthesis: A common strategy for chemical synthesis involves the use of 15N-labeled ammonia (B1221849) (¹⁵NH₃) or ammonium (B1175870) salts (¹⁵NH₄Cl) as the nitrogen source. One approach is the reductive amination of the corresponding α-keto acid precursor of tyrosine, 4-hydroxyphenylpyruvic acid, using ¹⁵NH₄Cl and a reducing agent. This method, however, can lead to racemization if not carefully controlled.

Another chemical method involves the use of ¹⁵N-labeled nitrite (B80452) (¹⁵NO₂⁻) as the starting material. An electrochemical method has been reported for the synthesis of ¹⁵N-amino acids from ¹⁵N-nitrite and ketonic acids under ambient conditions. eurekalert.org This approach offers a greener alternative to traditional chemical methods. eurekalert.org

Enzymatic Synthesis: Enzymatic methods offer high stereoselectivity, yielding the desired L-enantiomer exclusively. One such method utilizes amino acid dehydrogenases. For instance, L-[¹⁵N]amino acids can be synthesized from the corresponding α-keto acids using an appropriate amino acid dehydrogenase, with ¹⁵NH₄Cl serving as the nitrogen donor. tandfonline.comtandfonline.comnih.govresearchgate.netsigmaaldrich.com The regeneration of the required NADH cofactor is typically achieved using a coupled enzymatic system, such as glucose dehydrogenase with glucose as the substrate. tandfonline.comtandfonline.comnih.govresearchgate.netsigmaaldrich.com

For the synthesis of ¹⁵N-L-tyrosine, a transaminase enzyme could be employed, catalyzing the transfer of the ¹⁵N-amino group from a donor like ¹⁵N-L-glutamate to the α-keto acid precursor of tyrosine.

Table 2: Overview of 15N Isotope Incorporation Methods

| Method | 15N Source | Key Reagents/Enzymes | Stereoselectivity | Key Features |

|---|---|---|---|---|

| Chemical Reductive Amination | ¹⁵NH₄Cl | α-keto acid, reducing agent | Can be low | Direct chemical route |

| Electrochemical Synthesis | ¹⁵NO₂⁻ | Ketonic acid, nickel foam cathode | Not specified | Green and mild conditions |

| Enzymatic Synthesis (Dehydrogenase) | ¹⁵NH₄Cl | α-keto acid, amino acid dehydrogenase, NADH, cofactor regeneration system | High (L-isomer) | High stereospecificity and yield |

Advanced Purification and Isolation Protocols for Synthesized Derivatives

The purification of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is crucial to ensure its suitability for peptide synthesis, where high purity is paramount to avoid the formation of deletion or modified peptides. Following the synthesis, the crude product is typically a mixture of the desired compound, unreacted starting materials, and side products.

A common initial purification step involves extraction. For example, after the Fmoc derivatization, the reaction mixture is often acidified to protonate the carboxylic acid, allowing for its extraction into an organic solvent like ethyl acetate. The organic layer is then washed with aqueous solutions to remove water-soluble impurities.

Crystallization is a widely used technique for the purification of Fmoc-amino acids. The crude product, after extraction and drying, is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. Common solvent systems for recrystallization include ethyl acetate/hexane and dichloromethane/petroleum ether.

For highly pure material, column chromatography is often employed. Silica (B1680970) gel chromatography is a standard method where the crude product is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity. The fractions containing the pure product are collected, combined, and the solvent is evaporated.

Comparative Analysis of Synthetic Routes for Yield Optimization and Stereochemical Control

Route A: 15N-labeling followed by protection

¹⁵N-L-Tyrosine Synthesis: Enzymatic synthesis is highly preferred for this step to ensure the correct L-stereochemistry from the outset.

O-tert-butylation of ¹⁵N-L-Tyrosine: This step can be challenging due to the free amino and carboxyl groups. It may require temporary protection of these groups.

N-Fmoc derivatization of (¹⁵N)-L-Tyrosine O-Tertbutyl Ether: A standard and generally high-yielding reaction.

Route B: Protection of L-Tyrosine followed by 15N-labeling

This route is generally not feasible as the N-protection would block the site for 15N incorporation at the amine.

Route C: A multi-step chemical synthesis from L-Tyrosine

One patented method describes a multi-step synthesis starting from L-tyrosine which involves: google.com

Esterification of the carboxylic acid.

Protection of the amino group with a temporary protecting group (e.g., Z-group).

O-tert-butylation.

Saponification of the ester.

Removal of the temporary N-protecting group.

Finally, N-Fmoc derivatization.

To incorporate the 15N label in this route, one would need to start with ¹⁵N-L-Tyrosine.

Yield Optimization and Stereochemical Control:

Yield Optimization: Each step of the synthesis needs to be optimized for maximum yield. In solid-phase peptide synthesis, where this building block is used, even small impurities can lead to a significant decrease in the final peptide yield. gyrosproteintechnologies.com For the synthesis of the building block itself, careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial.

Stereochemical Control: Maintaining the L-configuration of the chiral center is paramount. Enzymatic methods for 15N-incorporation are advantageous in this regard. tandfonline.comtandfonline.comnih.govresearchgate.netsigmaaldrich.com During chemical steps, harsh acidic or basic conditions and high temperatures should be avoided to minimize racemization. The choice of protecting groups and coupling reagents can also influence stereochemical integrity.

A comparative analysis suggests that Route A, utilizing an initial enzymatic step for stereocontrolled 15N-labeling, followed by carefully optimized protection steps, is likely to be the most efficient and reliable strategy for producing high-purity this compound.

Preparation of Chemically Modified Analogues and Functionalized Tyrosine Derivatives

This compound serves as a versatile precursor for the synthesis of various chemically modified and functionalized tyrosine derivatives. These analogues are valuable tools for introducing specific functionalities into peptides to study their structure, function, and interactions.

Triazolyl-Tyrosine Derivatives: The iodinated tyrosine derivative can be further functionalized. For instance, it can undergo a Sonogashira cross-coupling reaction to introduce an alkyne group, which can then be converted to a 1,2,3-triazole via a click chemistry reaction. nih.govresearchgate.net

Phosphotyrosine Analogues: While direct phosphorylation of the O-tert-butyl ether is not feasible, the protected N-Fmoc-(15N)-L-tyrosine can be deprotected at the hydroxyl group and then phosphorylated to create phosphotyrosine derivatives. Various methods exist for the synthesis of protected phosphotyrosine amino acids, which are crucial for studying signal transduction pathways. nih.gov

Benzylic Functionalization: Recent advances in photoredox catalysis have enabled the late-stage benzylic functionalization of tyrosine derivatives. researchgate.net This allows for the introduction of various functional groups at the benzylic position of the tyrosine side chain, providing access to novel amino acid structures. researchgate.net

Table 3: Examples of Functionalized Tyrosine Derivatives

| Derivative | Synthetic Approach | Potential Applications |

|---|---|---|

| 3-Iodo-Tyrosine | Iodination of Fmoc-Tyr(tBu)-OH | Precursor for cross-coupling reactions, radiolabeling |

| 3-(1,2,3-Triazolyl)-Tyrosine | Sonogashira coupling followed by click chemistry | Introduction of stable, functional linkers |

| Phosphotyrosine | Phosphorylation of deprotected tyrosine | Studying protein phosphorylation and signaling |

Applications in Solid Phase Peptide Synthesis Spps

Integration as a Key Building Block in Fmoc-SPPS Protocols for Complex Peptide Assembly

The Fmoc/tBu strategy is a dominant approach in modern SPPS due to its use of milder reaction conditions compared to older Boc/Bzl strategies. drivehq.comnih.gov N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether is seamlessly integrated into these standard protocols as a key building block. nbinno.com SPPS involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support. powdersystems.comrsc.org

The synthesis cycle consists of several key steps:

Attachment: The first amino acid is anchored to the solid support resin. powdersystems.com

Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed, typically using a secondary amine base like piperidine (B6355638), to expose a free amine. iris-biotech.dechempep.com

Coupling: The next N-Fmoc protected amino acid, such as N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether, is activated and coupled to the free amine, forming a new peptide bond. powdersystems.com

Washing: Excess reagents and by-products are washed away, simplifying the purification process. drivehq.com

This cycle is repeated until the desired peptide sequence is fully assembled. biosynth.com The use of pre-formed, protected amino acid building blocks like this modified tyrosine derivative is essential for creating peptides with specific functionalities and modifications. nih.govnih.gov Its structure, with both N-terminal and side-chain protection, ensures controlled and specific reactions at each step of the chain elongation process. nbinno.combiosynth.com

Role in the De Novo Synthesis of Isotopically Labeled Peptides and Proteins

Stable isotope labeling is a critical technique for studying the structure, dynamics, and function of peptides and proteins, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. synthelis.comresearchgate.net The incorporation of isotopes like ¹⁵N, ¹³C, and ²H allows for the selective observation of specific atoms within a large biomolecule. researchgate.net N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether serves as a direct precursor for introducing a ¹⁵N label at a specific tyrosine residue within a peptide sequence during de novo chemical synthesis. cpcscientific.com

This site-specific labeling is a powerful tool for:

Simplifying Complex NMR Spectra: In uniformly labeled proteins, extensive signal overlap can complicate analysis. nih.gov Incorporating a ¹⁵N label at a single tyrosine site, for example, allows researchers to unambiguously assign and monitor the signals from that specific residue. utoronto.canih.gov

Probing Local Environments: The labeled tyrosine can act as a probe to study its specific interactions, dynamics, and structural role within the peptide or in a protein-peptide complex.

Quantitative Proteomics: Peptides synthesized with stable isotopes are used as internal standards for the absolute quantification of proteins in complex biological samples via mass spectrometry. nih.gov

Cell-free expression systems also allow for the selective incorporation of ¹⁵N-labeled tyrosine, but chemical synthesis using building blocks like N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether provides precise control over the label's position without the risk of isotopic scrambling that can occur in biological systems. utoronto.canih.gov

Compatibility with Diverse Resin Supports and Linker Chemistries

The success of Fmoc-SPPS is highly dependent on the choice of the solid support (resin) and the linker that connects the peptide to it. nih.govspringernature.com N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether is compatible with the wide array of resins and linkers commonly used in Fmoc/tBu chemistry. chempep.com The resin must be chemically stable throughout the synthesis and swell appropriately in the solvents used to allow reagents to access the growing peptide chain. chempep.com

Commonly used resins in Fmoc-SPPS include:

Polystyrene (PS)-based resins: These are the most traditional supports. chempep.comnih.gov

Polyethylene glycol (PEG)-grafted resins (e.g., TentaGel): These combine a PS core with PEG chains, improving solvation properties in a wider range of solvents. chempep.com

Polyacrylamide-based resins: These offer good swelling in polar aprotic solvents. biosynth.com

The choice of linker dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for the final cleavage step. nih.govbiosynth.com N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether is compatible with linkers designed to be cleaved under acidic conditions, which are standard for the Fmoc/tBu strategy.

| Linker Type | Common Resin Name | Final Peptide C-Terminus | Cleavage Condition Compatibility |

|---|---|---|---|

| Benzyl alcohol-type | Wang, HMPA | Carboxylic Acid | Compatible (cleaved by strong acid like TFA) |

| Trityl-type | 2-Chlorotrityl Chloride | Protected Carboxylic Acid | Compatible (cleaved by very mild acid) |

| Amide-generating | Rink Amide, Sieber Amide | Amide | Compatible (cleaved by strong acid like TFA) |

Orthogonal Deprotection Strategies for Fmoc and O-Tertbutyl Groups during Peptide Cleavage

The Fmoc/tBu strategy is fundamentally based on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.debiosynth.compeptide.com This principle is central to the use of N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether.

Fmoc Group (Temporary N-α Protection): This group is base-labile. It is removed at every cycle of the synthesis using a mild organic base, typically a solution of 20-50% piperidine in a solvent like DMF. iris-biotech.decsic.es These conditions leave the acid-labile side-chain protecting groups, such as the O-tertbutyl ether, completely intact. peptide.com

O-Tertbutyl (tBu) Group (Permanent Side-Chain Protection): This group is acid-labile. It protects the hydroxyl group of the tyrosine side chain from unwanted side reactions during the entire synthesis process. iris-biotech.de It is removed only at the very end of the synthesis, concurrently with the cleavage of the peptide from the resin, using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). drivehq.comiris-biotech.de

This orthogonal scheme allows for the selective deprotection of the N-terminus for chain elongation while ensuring the side-chain functionality remains protected until the final step. peptide.com

The final cleavage and deprotection step typically employs a TFA "cocktail" containing scavengers to trap the reactive carbocations (like the tert-butyl cation) generated during the removal of protecting groups. wpmucdn.comwpmucdn.com The composition of this cocktail is chosen based on the peptide's amino acid sequence.

| Reagent | Typical Composition | Purpose of Scavengers |

|---|---|---|

| Reagent B | TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2) | TIS scavenges trityl cations; water and phenol help suppress t-butylation of sensitive residues like Trp and Met. peptide.comiris-biotech.de |

| Reagent K | TFA/Phenol/Water/Thioanisole/Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A general-purpose cocktail effective for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. iris-biotech.de |

| Standard | TFA/TIS/Water (95:2.5:2.5) | Suitable for a broad range of peptides without highly sensitive residues. iris-biotech.de |

Impact on Peptide Chain Elongation Efficiency, Purity, and Sequence Fidelity

The ultimate goal of SPPS is to produce a high-purity peptide with the correct sequence. The properties of the amino acid building blocks used, including N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether, directly influence the efficiency of the synthesis and the quality of the final product. gyrosproteintechnologies.comgyrosproteintechnologies.com

Elongation Efficiency: The bulky nature of both the Fmoc and the tert-butyl protecting groups can sometimes lead to steric hindrance, potentially slowing down coupling reactions, especially when adjacent to other bulky residues. acs.orgresearchgate.net However, modern coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) are highly efficient and generally overcome these challenges to drive the reaction to completion. acs.orgshoko-sc.co.jp Incomplete coupling can lead to deletion sequences, a common impurity where one or more amino acids are missing from the final peptide. gyrosproteintechnologies.com

Purity and Sequence Fidelity: The high purity of the initial building block is paramount. Impurities in the Fmoc-amino acid derivative, such as free amino acids or dipeptides, can be incorporated into the growing chain, leading to difficult-to-remove impurities. nih.gov The O-tertbutyl ether effectively prevents side reactions at the tyrosine hydroxyl group during synthesis, such as O-acylation, which would otherwise compromise the purity and fidelity of the sequence. Minimal protection strategies that leave hydroxyl groups unprotected exist but require careful optimization to avoid such side reactions. drivehq.com

Aggregation: "Difficult sequences," particularly those rich in hydrophobic or β-branched amino acids, have a tendency to form secondary structures (e.g., β-sheets) on the resin. nih.govnih.gov This on-resin aggregation can block reactive sites, leading to incomplete deprotection and coupling steps, which drastically lowers the yield and purity. sigmaaldrich.compeptide.com The bulky side chain of Tyr(tBu) can contribute to this issue in certain sequence contexts. chemrxiv.org

For a 70-residue peptide, even a 99% yield at each deprotection and coupling step results in a theoretical final yield of only 24%. Increasing this stepwise efficiency to 99.5% boosts the theoretical yield to 50%, highlighting the critical importance of optimizing every step. gyrosproteintechnologies.com

Addressing Challenges and Innovations in SPPS Utilizing Modified Tyrosine Derivatives

While Fmoc-SPPS is a robust methodology, challenges related to aggregation and difficult couplings persist, particularly for long or complex peptides. powdersystems.comscripps.edu Several innovative strategies have been developed to address these issues when incorporating modified residues like N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether.

Advanced Coupling Reagents: The development of highly efficient coupling reagents, such as HATU and COMU, has improved the success rate for sterically hindered couplings. acs.org

Disruption of Aggregation: To mitigate on-resin aggregation, various techniques are employed:

Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can disrupt the hydrogen bonding that leads to aggregation. researchgate.netsigmaaldrich.com

Elevated Temperatures: Performing coupling reactions at higher temperatures can help break up secondary structures and improve reaction kinetics. Microwave-assisted SPPS, for example, has proven effective for synthesizing difficult sequences. nih.gov

Backbone Protection: The introduction of temporary, removable protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can effectively disrupt interchain hydrogen bonding and prevent aggregation. sigmaaldrich.compeptide.com

Pseudoprolines: Incorporating pseudoproline dipeptides (oxazolidine derivatives of Ser or Thr) at specific points in the peptide chain introduces a "kink" that disrupts the formation of regular secondary structures. nih.govsigmaaldrich.com This has been shown to dramatically improve the synthesis of long and intractable peptides. sigmaaldrich.com

Advanced Spectroscopic Applications of 15n Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Macromolecular Structural Elucidation

¹⁵N labeling is a cornerstone of modern NMR spectroscopy for studying proteins and peptides. alfa-chemistry.com By replacing the naturally abundant ¹⁴N with ¹⁵N, which has a nuclear spin of ½, researchers can exploit its favorable NMR properties to probe the intricate world of biomolecules. alfa-chemistry.comwikipedia.org

Application in High-Resolution Protein and Peptide NMR Chemical Shift Assignments

The assignment of resonance signals to specific nuclei is the foundational step in any NMR-based structural study. The introduction of ¹⁵N labeling is instrumental in simplifying and accelerating this process for proteins and peptides. The most common experiment, the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, provides a unique "fingerprint" of a protein, with each peak corresponding to a specific amide group in the protein backbone (excluding proline) and certain amino acid side chains. wikipedia.orgduke.edu This two-dimensional correlation map dramatically reduces spectral overlap that would be present in a one-dimensional proton spectrum, facilitating the assignment process. utoronto.ca

For smaller proteins, backbone ¹H and ¹⁵N resonances can be assigned using a combination of ¹⁵N-NOESY and ¹⁵N-TOCSY experiments. protein-nmr.org.uk For larger proteins, triple-resonance experiments that also utilize ¹³C labeling are typically required. duke.edu The chemical shifts of ¹⁵N nuclei are highly sensitive to the local chemical environment and secondary structure, providing valuable information for structural determination. aip.orgnih.gov For instance, distinct chemical shift patterns are observed for amino acids in α-helices versus β-sheets. nih.gov The ability to selectively label specific amino acid types with ¹⁵N can further simplify complex spectra and aid in the assignment of resonances, especially in large or spectrally crowded systems. anu.edu.aunih.gov

Table 1: Representative ¹⁵N Chemical Shift Ranges for Amino Acid Residues in Different Secondary Structures

| Amino Acid | Secondary Structure | Average ¹⁵N Chemical Shift (ppm) |

| Alanine | α-Helix | 124.5 |

| β-Sheet | 120.0 | |

| Glycine | α-Helix | 108.0 |

| β-Sheet | 105.5 | |

| Valine | α-Helix | 121.0 |

| β-Sheet | 118.5 | |

| Note: These are approximate average values and can vary depending on the specific protein and local environment. Data compiled from various sources including BMRB statistics. |

Investigation of Protein Dynamics and Conformational Changes via ¹⁵N Relaxation Measurements

Proteins are not static entities; their functions are intrinsically linked to their dynamic motions, which span a wide range of timescales. nih.gov ¹⁵N NMR relaxation measurements are a powerful tool for characterizing these dynamics at atomic resolution. nih.govnih.govspringernature.com By measuring the rates at which the ¹⁵N nuclear spins return to equilibrium after being perturbed, researchers can glean information about molecular motions occurring on picosecond to second timescales. springernature.comresearchgate.net

Table 2: Key ¹⁵N Relaxation Parameters and Their Relationship to Protein Dynamics

| Relaxation Parameter | Timescale of Motion Sensed | Information Gained |

| R₁ (Longitudinal) | Fast (picosecond-nanosecond) | Overall molecular tumbling, fast internal motions |

| R₂ (Transverse) | Fast and Slow (picosecond-millisecond) | Overall tumbling, fast internal motions, chemical exchange |

| ¹H-¹⁵N NOE | Fast (picosecond-nanosecond) | Amplitude of fast internal motions |

| This table provides a simplified overview. The interpretation of relaxation data is often complex and requires sophisticated modeling. |

Probing Intermolecular Interactions and Binding Affinities using ¹⁵N-Labeled Peptides and Proteins

Understanding how proteins interact with other molecules is fundamental to biology. NMR spectroscopy with ¹⁵N-labeled proteins is a highly effective method for mapping binding interfaces and determining binding affinities. nih.gov When a ligand binds to a ¹⁵N-labeled protein, the chemical environment of the amino acid residues at the binding site is altered, leading to changes in their corresponding peaks in the ¹H-¹⁵N HSQC spectrum. nih.gov These changes, known as chemical shift perturbations (CSPs), can be used to identify the specific residues involved in the interaction.

By titrating a ligand into a solution of the ¹⁵N-labeled protein and monitoring the changes in the HSQC spectrum, one can determine the dissociation constant (Kd), a measure of binding affinity. nih.gov This approach is particularly powerful as it provides residue-specific information about the binding event. In addition to CSPs, line broadening of specific peaks can also indicate involvement in binding, particularly for interactions that are in an intermediate exchange regime on the NMR timescale.

Solid-State NMR (SSNMR) Applications for Insoluble or Aggregated Systems

While solution NMR is a powerful tool for studying soluble proteins, many biologically important proteins, such as those that form amyloid fibrils or are embedded in membranes, are insoluble and not amenable to conventional NMR techniques. nih.govnih.gov Solid-state NMR (SSNMR) spectroscopy has emerged as a crucial technique for studying the structure and dynamics of these challenging systems at atomic resolution. nih.govsigmaaldrich.com

The incorporation of ¹⁵N (often in conjunction with ¹³C) is essential for SSNMR studies of proteins. sigmaaldrich.com Multidimensional correlation experiments, similar in principle to those used in solution NMR, can be performed on solid samples to obtain structural restraints. nih.govnih.gov For example, 2D ¹⁵N-¹³C correlation spectra can reveal connectivities between atoms, providing information about the protein's secondary and tertiary structure. nih.gov SSNMR has been instrumental in elucidating the atomic-level architecture of amyloid fibrils associated with diseases like Alzheimer's and Parkinson's, revealing details about the arrangement of β-sheets and the packing of amino acid side chains within the fibril core. nih.govresearchgate.net

Mass Spectrometry (MS) in Quantitative Proteomics and Metabolomics Research

Mass spectrometry is another powerful analytical technique that benefits greatly from ¹⁵N labeling. It is widely used for the identification and quantification of proteins and metabolites.

Utilization in Isotope Dilution Mass Spectrometry (IDMS) and Quantitative Labeling Strategies

Stable isotope labeling is the gold standard for accurate and precise quantification in mass spectrometry-based proteomics and metabolomics. nih.govbiorxiv.org In this approach, a "heavy" isotopically labeled version of the analyte (e.g., a ¹⁵N-labeled peptide or metabolite) is used as an internal standard. nih.govspringernature.com Because the labeled standard is chemically identical to the unlabeled analyte, it co-elutes during chromatography and is detected simultaneously by the mass spectrometer. nih.gov The ratio of the signal intensity of the labeled and unlabeled species allows for precise quantification, correcting for variations in sample preparation and instrument response. nih.gov

In quantitative proteomics, metabolic labeling with ¹⁵N is a common strategy. researchgate.net In this method, organisms or cells are grown in a medium where the sole nitrogen source is ¹⁵N-enriched. researchgate.netfrontiersin.org This results in the incorporation of ¹⁵N into all nitrogen-containing molecules, including proteins. frontiersin.org By mixing a ¹⁵N-labeled proteome with an unlabeled (¹⁴N) proteome from a different experimental condition, the relative abundance of thousands of proteins can be compared in a single experiment. nih.govresearchgate.net This approach, often referred to as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) when using labeled amino acids, has been widely applied to study changes in protein expression in response to various stimuli or in different disease states. researchgate.net

Similarly, in metabolomics, ¹⁵N-labeled compounds are used as tracers to follow the fate of nitrogen atoms through metabolic pathways. nih.govnih.govresearchgate.net This allows researchers to map metabolic fluxes and understand how metabolic networks are rewired in different physiological or pathological states. nih.govresearchgate.net

Table 3: Common Quantitative Strategies Using ¹⁵N Labeling in Mass Spectrometry

| Strategy | Description | Application |

| Isotope Dilution Mass Spectrometry (IDMS) | A known amount of a ¹⁵N-labeled standard is added to a sample to quantify a specific analyte. | Absolute quantification of peptides, proteins, and metabolites. |

| ¹⁵N Metabolic Labeling | Cells or organisms are grown in a ¹⁵N-enriched medium to label the entire proteome or metabolome. | Relative quantification of global protein expression or metabolite levels between different conditions. |

| Tracer Studies | ¹⁵N-labeled precursors are introduced to track the flow of nitrogen through metabolic pathways. | Elucidation of metabolic pathways and measurement of metabolic fluxes. |

Quantification of Labeled Peptides and Their Derivatives in Complex Biological Matrices

The use of stable isotope-labeled peptides as internal standards is considered a gold standard for the precise quantification of proteins and their modified forms in intricate biological matrices such as plasma, cell lysates, and tissues. nih.govnih.gov N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether serves as a key building block in the solid-phase synthesis of ¹⁵N-labeled peptides. seplite.com These synthetic, heavy-isotope-containing peptides chemically mirror their endogenous, 'light' (¹⁴N) counterparts. nih.gov When spiked into a biological sample, they co-elute during chromatography and fragment identically in a mass spectrometer, but are distinguished by their mass-to-charge (m/z) ratio. nih.gov By comparing the signal intensities of the labeled and unlabeled peptide pairs, researchers can achieve highly accurate and precise relative or absolute quantification. nih.gov

This isotope-dilution mass spectrometry (IDMS) approach effectively mitigates variability introduced during sample preparation and analysis, a significant challenge in quantitative proteomics. nih.govfrontiersin.org The ability to mix the labeled standard with the sample at the earliest stage of processing ensures that any subsequent sample loss or variation affects both the analyte and the standard equally, preserving the accuracy of the final quantitative measurement. nih.gov

Several mass spectrometry-based techniques leverage ¹⁵N labeling for quantification. One prominent method is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where entire proteomes are metabolically labeled. However, for targeted quantification of specific peptides, synthetic labeled peptides generated using precursors like N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether are indispensable. nih.govscience.gov These are often used in targeted methods like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). nih.govfrontiersin.orgcarnegiescience.edu PRM, performed on high-resolution mass spectrometers, has been shown to enhance the reliability of quantifying low-abundance proteins in ¹⁵N-labeled samples. frontiersin.orgcarnegiescience.edu

Despite its power, quantification using ¹⁵N labeling has challenges. Incomplete labeling in metabolic approaches can complicate data analysis, and chemical noise or co-eluting peptides can interfere with MS1 survey scans. nih.govfrontiersin.orgnih.gov Advanced computational tools and analytical methods are continuously being developed to address these issues, for instance, by calculating labeling efficiency and using sophisticated algorithms to match isotope cluster patterns. nih.govnih.govckisotopes.com

| Challenge | Mitigation Strategy / Solution | Relevant Technique(s) |

| Incomplete Labeling | Calculation of labeling efficiency and adjustment of peptide ratios. nih.gov | Metabolic Labeling (e.g., SILAC) |

| Use of synthetic, fully labeled peptide standards. nih.gov | Isotope-Dilution Mass Spectrometry (IDMS) | |

| Co-eluting Interference | High-resolution mass spectrometry to distinguish analyte signals from noise. frontiersin.org | Parallel Reaction Monitoring (PRM) |

| Targeted fragmentation (MS/MS) to isolate specific peptide fragments. nih.gov | MRM, PRM | |

| Low Abundance Proteins | Targeted acquisition methods to focus instrument time on specific peptides of interest. frontiersin.orgcarnegiescience.edu | PRM, Selected Reaction Monitoring (SRM) |

| Immunoaffinity enrichment of target peptides (e.g., SISCAPA). nih.gov | Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) | |

| Data Analysis Complexity | Specialized software to calculate mass shifts, predict isotope distributions, and filter outliers. ckisotopes.comescholarship.org | Computational Proteomics |

Other Spectroscopic Techniques for Characterization (if applicable to ¹⁵N labeling)

Beyond mass spectrometry, the ¹⁵N isotope serves as a valuable probe in other spectroscopic methods, most notably vibrational spectroscopy. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are highly sensitive to the vibrational modes of chemical bonds within a molecule. The substitution of a ¹⁴N atom with a heavier ¹⁵N atom in a peptide bond alters the reduced mass of the vibrating groups, leading to a detectable downward shift in the frequency of specific vibrational bands. mdpi.com This isotope-editing approach allows researchers to isolate and study the structure and environment of specific residues within a large protein. nih.gov

Vibrational Analysis of ¹⁵N-Labeled Amide Bonds in Peptides and Proteins

The peptide backbone possesses several characteristic vibrational modes, known as amide bands (Amide I, Amide II, etc.), which are sensitive to the protein's secondary structure (α-helices, β-sheets, turns). nih.govresearchgate.net The Amide I band (primarily C=O stretching) and the Amide II band (a mix of N-H in-plane bending and C-N stretching) are particularly informative. pitt.eduresearchgate.net

Incorporating an ¹⁵N-labeled amino acid, synthesized using a precursor like N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether, into a specific site in a peptide allows for the precise analysis of that residue's local conformation and hydrogen-bonding environment. brandeis.edu When ¹⁵N is incorporated into the amide linkage, the frequency of the Amide II band, which has a significant N-H bending component, shifts downwards by a noticeable amount. The Amide I band also shifts, though typically to a lesser extent. mdpi.com

This predictable frequency shift enables isotope-edited FTIR difference spectroscopy. nih.govbrandeis.edu In this technique, the spectrum of an unlabeled protein is subtracted from the spectrum of its ¹⁵N-labeled counterpart. The resulting difference spectrum highlights only the vibrational modes of the labeled site, removing the overwhelming spectral congestion from the rest of the protein. nih.gov This has been used to probe structural changes at single-residue resolution during protein function, for example, identifying the specific peptide carbonyl group of a tyrosine residue that undergoes a conformational change during the photocycle of bacteriorhodopsin. brandeis.edu

The magnitude of the isotopic shift can provide insights into vibrational coupling between adjacent peptide units and the strength of hydrogen bonds. pitt.edunih.gov These studies are crucial for understanding protein folding, dynamics, and the mechanisms of enzyme action.

| Amide Band | Primary Vibrational Motion | Typical Frequency Range (cm⁻¹) | Expected Shift with ¹⁵N Labeling (cm⁻¹) | Structural Sensitivity |

| Amide I | C=O stretch | 1600 - 1700 | Downshift (~1-5 cm⁻¹) | Highly sensitive to secondary structure (α-helix, β-sheet, turn) and hydrogen bonding. nih.govresearchgate.net |

| Amide II | N-H in-plane bend, C-N stretch | 1510 - 1580 | Downshift (~10-15 cm⁻¹) | Sensitive to secondary structure and solvent exposure. researchgate.net |

| Amide III | C-N stretch, N-H in-plane bend | 1220 - 1300 | Complex shifts | Sensitive to backbone conformation. pitt.edu |

Biochemical and Biophysical Research Applications

Probing Protein Folding Pathways and Misfolding Mechanisms

The incorporation of ¹⁵N-labeled tyrosine residues into proteins is a powerful strategy for studying the intricate processes of protein folding and misfolding. Real-time NMR spectroscopy can monitor the chemical environment of the ¹⁵N nucleus, providing kinetic data on the folding process. As the protein transitions from a denatured to a folded state, changes in the chemical shift of the ¹⁵N-labeled tyrosine can reveal the formation of secondary and tertiary structures around that specific residue.

In a hypothetical study on the folding of a multi-domain protein, the incorporation of N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether at specific sites in different domains would allow researchers to follow the folding timeline of each domain independently. This can help to identify folding intermediates and determine whether the domains fold sequentially or in a concerted manner.

| Folding Stage | ¹⁵N Chemical Shift (ppm) of Tyr-X in Domain A | ¹⁵N Chemical Shift (ppm) of Tyr-Y in Domain B | Interpretation |

| Unfolded | 110.5 | 111.2 | Random coil chemical shifts indicative of a denatured state. |

| Intermediate | 115.8 | 111.5 | Significant change in Tyr-X environment suggests Domain A has initiated folding, while Domain B remains largely unfolded. |

| Folded | 122.3 | 119.8 | Both residues show chemical shifts characteristic of the native protein structure, indicating both domains have achieved their final fold. |

This table represents hypothetical data to illustrate the application.

Investigating Enzyme Catalytic Mechanisms and Active Site Dynamics

The precise positioning of a ¹⁵N-labeled tyrosine within an enzyme's active site can provide invaluable information about the catalytic mechanism and the dynamic changes that occur during substrate binding and turnover. NMR can be used to monitor the chemical shift and relaxation parameters of the ¹⁵N nucleus, offering insights into the local electronic environment and conformational changes.

For instance, if a tyrosine residue is suspected to be involved in proton transfer during catalysis, monitoring the ¹⁵N chemical shift as a function of pH or substrate binding can provide evidence for its role. Changes in the chemical shift can indicate alterations in the protonation state or hydrogen bonding of the tyrosine's hydroxyl group, which are critical for catalysis.

Studies of Receptor-Ligand Binding and Protein-Protein Interaction Interfaces

Chemical shift perturbation (CSP) mapping by NMR is a widely used technique to identify the binding interfaces of proteins. By incorporating ¹⁵N-labeled tyrosine at various positions within a protein, researchers can monitor the changes in the ¹⁵N chemical shifts upon the addition of a binding partner (a ligand or another protein). Residues that experience significant chemical shift changes are likely to be located at or near the interaction interface. nih.govduke.eduprotein-nmr.org.uk

The magnitude of the chemical shift perturbation can also be used to determine the dissociation constant (Kd) of the interaction, providing quantitative data on binding affinity.

| Residue Position | ¹⁵N Chemical Shift (Free Protein, ppm) | ¹⁵N Chemical Shift (Bound Protein, ppm) | Chemical Shift Perturbation (ppm) | Location |

| Tyr-25 | 118.2 | 118.3 | 0.1 | Surface exposed, not in binding site |

| Tyr-88 | 121.5 | 123.8 | 2.3 | Core of the binding pocket |

| Tyr-103 | 119.7 | 120.1 | 0.4 | Distant from the binding site |

This table illustrates how chemical shift perturbation data can pinpoint residues at a binding interface.

Application in Tracer Studies for Metabolic Pathway Elucidation in Research Systems

Stable isotope tracers are indispensable tools for mapping metabolic pathways and quantifying metabolic fluxes. nih.govnih.gov N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether, after deprotection, can be used to introduce ¹⁵N-labeled L-tyrosine into cellular systems. By tracking the incorporation of the ¹⁵N isotope into downstream metabolites using mass spectrometry, researchers can elucidate the pathways of tyrosine metabolism. creative-proteomics.comkegg.jp

For example, in a study of neurotransmitter synthesis, cells could be cultured in a medium containing ¹⁵N-L-tyrosine. Subsequent analysis of dopamine and norepinephrine by mass spectrometry would reveal the extent to which these neurotransmitters are synthesized from the supplied tyrosine, providing a measure of the metabolic flux through this pathway.

Contribution to the Structural Biology of Complex Macromolecular Assemblies

Determining the three-dimensional structure of large, dynamic macromolecular assemblies is a significant challenge in structural biology. nih.govazom.comnorthwestern.edu Isotope labeling with compounds like N-Fmoc-(¹⁵N)-L-Tyrosine O-Tertbutyl Ether is crucial for NMR-based structural studies of such complexes. The ¹⁵N label provides a handle to selectively observe specific residues within a large complex, simplifying otherwise intractable spectra.

Solid-state NMR, in particular, benefits from isotopic labeling for the study of large, non-crystalline assemblies. By strategically placing ¹⁵N-labeled tyrosine residues, researchers can obtain distance restraints and other structural information that are critical for building accurate models of these complex molecular machines. nih.gov

Use in the Development of Research Probes for Biological Systems

The chemical structure of N-Fmoc-L-Tyrosine O-Tertbutyl Ether makes it a valuable starting material for the synthesis of more complex research probes. rsc.orgacs.orgrsc.org The protected functional groups allow for selective chemical modifications. For instance, the aromatic ring of tyrosine can be further functionalized to create fluorescent probes. These probes can then be incorporated into peptides or proteins to study their localization and dynamics within living cells using fluorescence microscopy. The development of such probes is essential for visualizing biological processes in real-time and with high spatial resolution. researchgate.netmdpi.com

Methodological Considerations and Advanced Analytical Techniques

Chromatographic Purity Assessment of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether (e.g., Chiral HPLC)

The assessment of both chemical and enantiomeric purity of this compound is a critical first step before its application in synthesis or analysis. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, with chiral HPLC being specifically important for verifying the enantiomeric integrity of the L-Tyrosine derivative.

Chiral stationary phases (CSPs) are employed in HPLC to separate enantiomers. For derivatives of tyrosine, macrocyclic antibiotic CSPs, such as those based on ristocetin (B1679390) A, have demonstrated high enantioselectivity. mst.edu These columns can operate in various modes, including normal-phase, polar-organic, and reversed-phase, allowing for versatile method development to achieve optimal separation. mst.edu The separation mechanism relies on a combination of interactions, including π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric repulsion between the analyte and the chiral selector.

A typical quality control specification for such a compound would require a purity of ≥98% as determined by HPLC, and an enantiomeric purity of ≥99.5% determined by chiral HPLC. jk-sci.comchemimpex.comsigmaaldrich.com This ensures that the subsequent synthesis or analysis is not compromised by the presence of chemical impurities or the incorrect enantiomer, which could lead to erroneous results or undesired biological effects.

| Parameter | Technique | Specification | Reference |

|---|---|---|---|

| Chemical Purity | HPLC | ≥98% | sigmaaldrich.com |

| Enantiomeric Purity | Chiral HPLC | ≥99.5% | jk-sci.com |

| Isotopic Purity (15N) | Mass Spectrometry | ≥98% atom |

Spectroscopic Characterization Techniques (e.g., UV-Vis for Fmoc quantification, CD for peptide conformation)

Spectroscopic techniques are indispensable for both the characterization of the this compound molecule itself and for monitoring its use in peptide synthesis and structural studies of the resulting peptides.

UV-Vis Spectroscopy for Fmoc Quantification: The fluorenylmethyloxycarbonyl (Fmoc) group possesses a distinct chromophore that absorbs strongly in the ultraviolet (UV) region. This property is widely exploited for the quantification of Fmoc-protected amino acids and for monitoring the progress of solid-phase peptide synthesis (SPPS). biotage.com Upon cleavage of the Fmoc group with a base such as piperidine (B6355638), a dibenzofulvene-piperidine adduct is formed, which has a characteristic maximum absorbance at approximately 301 nm. mdpi.commostwiedzy.plnih.gov

By measuring the absorbance of this adduct using a UV-Vis spectrophotometer and applying the Beer-Lambert law, the amount of Fmoc group cleaved can be accurately determined. biotage.com This, in turn, allows for the calculation of the loading of the first amino acid onto a resin in SPPS or the concentration of an Fmoc-protected amino acid in solution. biotage.com Molar extinction coefficients for the dibenzofulvene-piperidine adduct have been reported in the range of 7100 to 8100 L·mol⁻¹·cm⁻¹ at 301.0 nm. nih.gov Measurements are also sometimes taken at a shallower peak around 289.8 nm to reduce the impact of wavelength accuracy on the measurement. nih.gov

Circular Dichroism (CD) for Peptide Conformation: Once this compound is incorporated into a peptide chain, Circular Dichroism (CD) spectroscopy becomes a powerful tool for analyzing the secondary structure of the resulting peptide. subr.edu CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on the peptide's conformational elements such as α-helices, β-sheets, and random coils. subr.edunih.gov

The incorporation of tyrosine residues can influence the CD spectrum, as the aromatic side chain of tyrosine contributes to the signal in the amide region. nih.gov However, methods have been developed to correct for these side-chain contributions, allowing for a more accurate determination of the peptide backbone conformation. nih.gov CD is also used to assess the conformational stability of peptides under various conditions, such as changes in temperature, solvent, and pH. subr.edu For membrane-active peptides, oriented circular dichroism (OCD) can provide information on both the conformation and the orientation of the peptide within a lipid bilayer. nih.gov

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Quantification of Fmoc group | Absorbance maximum at ~301 nm | mdpi.commostwiedzy.plnih.gov |

| Circular Dichroism (CD) | Determination of peptide secondary structure | Characteristic spectra for α-helix, β-sheet, etc. | subr.edunih.gov |

| Oriented Circular Dichroism (OCD) | Determining conformation and orientation of membrane-bound peptides | Spectral changes upon peptide insertion into lipid bilayers | nih.gov |

Quantitative Analysis of Isotopic Incorporation Efficiency in Synthesized Biomolecules

A crucial aspect of using isotopically labeled compounds is the ability to accurately quantify the efficiency of their incorporation into synthesized biomolecules, such as peptides and proteins. Mass spectrometry (MS) is the primary analytical technique for this purpose. nih.gov

The goal is to determine the isotopic enrichment, which is the percentage of molecules that contain the heavy isotope (¹⁵N in this case) at the intended position(s). For peptides synthesized with this compound, mass spectrometry can precisely measure the mass shift resulting from the incorporation of the ¹⁵N atom. nih.gov High-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap-based instruments, is particularly well-suited for resolving the isotopic distributions of labeled and unlabeled peptides. rsc.orgalmacgroup.com

Several methods exist for calculating isotopic enrichment from mass spectral data. One common approach involves comparing the experimentally measured isotopic profile of a peptide with a series of theoretically generated profiles at different enrichment rates. nih.govresearchgate.net The best match between the experimental and theoretical profiles, often determined using statistical methods like the Pearson product-moment correlation coefficient, provides a quantitative measure of the incorporation efficiency. nih.govresearchgate.net Software tools have been developed to automate these calculations, taking into account the natural isotopic abundance of all elements in the peptide. nih.govckisotopes.com For accurate quantification in isotope-dilution mass spectrometry experiments, it is recommended to use labeled amino acids with the highest possible isotopic purity, typically >99% enrichment per isotope. nih.gov

| Technique | Principle | Key Considerations | Reference |

|---|---|---|---|

| Mass Spectrometry (e.g., LC-MS, GC-MS, MALDI-TOF) | Measures the mass-to-charge ratio of ions to differentiate between labeled and unlabeled molecules. | Requires high-resolution instrumentation for accurate isotopic distribution analysis. | nih.govrsc.orgnih.gov |

| Comparison of Experimental and Theoretical Isotopic Profiles | The measured isotopic pattern is compared to calculated patterns at varying levels of enrichment. | Software tools can automate this comparison and calculation. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can confirm the position of labeled atoms and provide insights into relative isotopic purity. | Often used in conjunction with mass spectrometry for comprehensive analysis. | rsc.org |

Optimized Handling and Storage Protocols for Isotopic Labeled Amino Acid Derivatives

The stability and purity of isotopically labeled amino acid derivatives like this compound are contingent upon proper handling and storage protocols. These compounds can be sensitive to moisture, light, and repeated temperature fluctuations.

For long-term storage, Fmoc-protected amino acids should be kept in a tightly sealed container at low temperatures, typically between 2-8°C or at -20°C. sigmaaldrich.compeptide.com Before use, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound, as moisture can degrade the product. peptide.com

Lyophilized peptides containing sensitive residues should also be stored at -20°C or lower for long-term stability. bachem.com It is generally not recommended to store peptides in solution for extended periods, as degradation reactions can occur. peptide.com If storage in solution is necessary, it should be for a few days at most, and the solutions should be frozen for maximum stability. peptide.com Repeated freeze-thaw cycles should be avoided as this can accelerate peptide degradation. peptide.com When handling larger quantities of lyophilized powders, appropriate personal protective equipment, such as a dust respirator, should be used. bachem.com

| Compound Type | Short-Term Storage | Long-Term Storage | Handling Precautions | Reference |

|---|---|---|---|---|

| Fmoc-protected amino acids (solid) | Room temperature (temporary) | 2-8°C or -20°C, tightly sealed | Allow to warm to room temperature in a desiccator before opening. | peptide.com |

| Lyophilized peptides | 4°C | ≤ -15°C (preferably ≤ -50°C), tightly sealed | Weigh quickly; avoid moisture absorption. | bachem.com |

| Peptides in solution | Not recommended for more than a few days | Frozen (≤ -15°C), aliquoted to avoid freeze-thaw cycles | Use appropriate buffers to maintain solubility and stability. | peptide.combachem.com |

Future Research Directions and Emerging Applications

Development of Novel Protecting Group Strategies and Orthogonal Chemistries for Tyrosine Derivatives

The foundation of modern peptide synthesis lies in the strategic use of protecting groups, with the Fmoc/tBu combination being a cornerstone for its orthogonality. iris-biotech.de Orthogonal protecting groups are essential as they allow for the selective removal of one type of group without affecting others, enabling the precise and controlled assembly of complex peptide sequences. nih.govjocpr.com In this context, the Fmoc group protects the α-amino group and is removed by a base (like piperidine), while the tert-butyl (tBu) group protects the tyrosine side chain and is cleaved by an acid (like trifluoroacetic acid). iris-biotech.de

Future research is actively exploring new protecting groups for the tyrosine hydroxyl function to offer greater flexibility and compatibility with diverse synthetic schemes. nih.gov The goal is to develop strategies that are "orthogonal" to the widely used Fmoc/tBu approach, meaning they can be removed under different, non-interfering conditions. researchgate.net This would facilitate the synthesis of even more complex peptides, such as those with multiple post-translational modifications or cyclic structures.

One area of investigation involves silicon-based protective groups, like the trimethylsilylethyl (TMSE) group, which has shown greater stability towards certain acidic conditions compared to the traditional tBu ether. nih.gov Researchers are also exploring "safety-catch" linkers and protecting groups that remain stable throughout the synthesis but can be activated for removal by a specific chemical transformation. researchgate.net The development of such strategies will allow for more intricate molecular architectures and the incorporation of sensitive functionalities into peptides containing ¹⁵N-labeled tyrosine. ub.edu

Table 1: Comparison of Protecting Group Strategies for Tyrosine

| Protecting Group Strategy | Nα-Protection | Side-Chain Protection (Tyrosine) | Cleavage Condition (Side-Chain) | Orthogonality | Key Advantage |

|---|---|---|---|---|---|

| Standard Fmoc/tBu | Fmoc | tert-Butyl (tBu) | Strong Acid (e.g., TFA) | High | Well-established, robust for standard synthesis. iris-biotech.de |

| Boc/Bzl | Boc | Benzyl (Bzl) | Strong Acid (e.g., HF) / Hydrogenolysis | Moderate | Historical significance, still used in some applications. nih.gov |

| Novel Silyl-based | Bpoc/Fmoc | Trimethylsilylethyl (TMSE) | Fluoride (B91410) ions or specific acid conditions | High | Enhanced stability to certain acids, allows for different deprotection schemes. nih.gov |

| Alloc-based | Fmoc | Allyloxycarbonyl (Alloc) | Pd(0) catalyst | High | Allows for selective deprotection in the presence of acid- and base-labile groups. |

| Photolabile | Fmoc/Boc | Nitroveratryloxycarbonyl (NVOC) | UV Light | High | Spatially and temporally controlled deprotection. researchgate.net |

Expansion of ¹⁵N-Labeled Amino Acid Applications in Emerging "Omics" Research (e.g., structural proteomics)

The field of proteomics, the large-scale study of proteins, has been revolutionized by mass spectrometry (MS)-based quantitative methods. nih.gov Stable isotope labeling, including the use of ¹⁵N-labeled amino acids, is a cornerstone of quantitative proteomics. nih.govacs.org Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically incorporate "heavy" amino acids (containing ¹⁵N or ¹³C) into proteins in one cell population, which can then be compared to a "light" (unlabeled) population. washington.eduresearchgate.net This allows for highly accurate relative quantification of protein abundance between different states. frontiersin.orgbiorxiv.org

The incorporation of ¹⁵N-labeled tyrosine provides a precise mass shift that can be detected by mass spectrometry, enabling the quantification of tyrosine-containing peptides and their parent proteins. ckisotopes.com Future applications will see an expansion of these methods in structural proteomics, which aims to understand the three-dimensional structure and dynamics of proteins on a proteome-wide scale. By introducing ¹⁵N-labeled amino acids, researchers can track changes in protein conformation, interactions, and post-translational modifications across the entire proteome. pepdd.com

Emerging "omics" fields like metabolomics, which studies the complete set of small-molecule metabolites, also benefit from ¹⁵N labeling. researchgate.netnih.gov Tracing the metabolic fate of a ¹⁵N-labeled amino acid like tyrosine can help elucidate complex biochemical pathways and identify novel metabolites. jpt.com The high isotopic enrichment (>99%) of synthetically produced labeled amino acids is crucial for these applications, as it ensures clear and unambiguous detection against the natural abundance background. lifetein.cominnovagen.com

Integration with Advanced Structural Biology Techniques Beyond NMR

While Nuclear Magnetic Resonance (NMR) spectroscopy has traditionally been the primary technique to take advantage of ¹⁵N labeling for protein structure and dynamics studies, future applications will see greater integration with other advanced structural biology methods. genscript.comnorthwestern.edu The ability to pinpoint specific atoms through isotopic labeling is a powerful tool that can enhance the information obtained from various techniques.

X-ray Crystallography: This technique determines the three-dimensional structure of molecules by analyzing the diffraction pattern of X-rays passing through a crystal. wikipedia.org While it doesn't directly detect the ¹⁵N isotope, incorporating labeled amino acids can be advantageous. For instance, it can aid in the production of homogenous protein samples required for crystallization, and the resulting structures can be cross-validated with NMR data obtained from the same ¹⁵N-labeled protein, providing a more complete picture of the molecule's structure and dynamics in different states (solution vs. crystal). nih.gov

Neutron Crystallography: This technique is uniquely sensitive to the location of hydrogen atoms and can distinguish between isotopes like hydrogen and deuterium (B1214612). While direct detection of ¹⁵N is not the primary application, the use of ¹⁵N labeling in conjunction with deuterium labeling can help simplify complex spectra and provide detailed information about hydrogen bonding networks within a protein, which are critical for its function.

Design of Custom Peptides and Peptidomimetics with Tailored Research Functionalities

The ability to synthesize peptides with precisely defined sequences and modifications opens up vast possibilities for creating research tools and potential therapeutics. biosynth.compeptide.com Incorporating N-Fmoc-(¹⁵N)-L-Tyrosine O-tert-butyl ether allows for the creation of custom peptides that are specifically designed for advanced analytical studies. silantes.com For example, a peptide containing a single ¹⁵N-labeled tyrosine can serve as an internal standard for highly accurate quantification in mass spectrometry-based assays. biosynth.com

Beyond simple labeling, this building block can be incorporated into peptidomimetics—molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like stability or bioavailability. biosynth.com The ¹⁵N label can serve as a non-invasive probe to study the pharmacokinetic and pharmacodynamic properties of these novel compounds. jpt.commusechem.com

Future research will focus on designing peptides with specific functionalities:

Enzyme Substrates: Peptides containing ¹⁵N-tyrosine can be designed as substrates for kinases, phosphatases, or proteases. The ¹⁵N label allows for precise monitoring of the enzymatic reaction using NMR or MS.

Affinity Probes: Labeled peptides can be used to study protein-protein or peptide-receptor interactions. The ¹⁵N signal can report on the binding event and provide structural details of the interaction site. genscript.com

Biomarker Discovery: Isotope-labeled peptides are essential for absolute quantification (AQUA) proteomics, a method used to precisely measure the concentration of specific proteins (potential biomarkers) in complex biological samples. biosynth.com

Computational Chemistry and Molecular Modeling Studies of Labeled Biological Systems

Computational chemistry and molecular modeling provide powerful tools to complement experimental data and offer insights into the structure, dynamics, and function of biological molecules at an atomic level. fu-berlin.de Molecular Dynamics (MD) simulations, for instance, can model the movement of atoms in a protein over time, revealing conformational changes that are essential for its function. nih.govbonvinlab.org

The use of ¹⁵N-labeled compounds like N-Fmoc-(¹⁵N)-L-Tyrosine O-tert-butyl ether in experiments provides critical data that can be used to validate and refine these computational models. acs.org For example, NMR-derived distance restraints from a ¹⁵N-labeled protein can be used as a basis for building more accurate structural models. nih.gov

Future directions in this area will involve:

Refining Force Fields: Experimental data from ¹⁵N-labeled peptides and proteins can be used to improve the accuracy of the force fields—the set of parameters used in simulations to describe the interactions between atoms. fu-berlin.denih.gov

Simulating Labeled Systems: Directly incorporating the properties of stable isotopes into simulations can help in understanding the subtle effects of labeling on protein dynamics and in more accurately predicting experimental outcomes, such as NMR spectra.

Hybrid Approaches: Combining experimental data from ¹⁵N-labeling with computational modeling (a hybrid QM/MM approach) can provide a more detailed understanding of enzyme mechanisms or drug-receptor interactions where electronic effects are important.

Challenges and Opportunities in Scalable Synthesis and Broadening Research Accessibility

Despite the immense utility of isotopically labeled compounds, their widespread adoption is often hindered by significant challenges. The synthesis of compounds like N-Fmoc-(¹⁵N)-L-Tyrosine O-tert-butyl ether is a multi-step process that can be complex and expensive, particularly the initial incorporation of the ¹⁵N isotope. techsciresearch.comacs.org

Challenges:

Cost: The starting materials for isotopic labeling, such as ¹⁵N-ammonia or other enriched precursors, are costly due to the energy-intensive processes required for isotope separation. techsciresearch.com This high cost is transferred through the synthetic steps to the final product.

Synthetic Complexity: The synthesis requires careful control of reaction conditions to ensure high yields and, crucially, to maintain high isotopic enrichment without any "scrambling" or dilution of the label. researchgate.net

Scalability: Transitioning from milligram-scale laboratory synthesis to gram- or kilogram-scale production presents significant chemical engineering challenges, including heat transfer, reagent mixing, and purification at scale. chemicalsknowledgehub.com

Regulatory Compliance: The production and distribution of chemical reagents, including labeled compounds, may be subject to regulatory oversight, adding another layer of complexity. techsciresearch.com

Opportunities:

Novel Synthetic Routes: There is a significant opportunity for chemists to develop more efficient and cost-effective synthetic pathways to labeled amino acids. This could involve new catalytic methods or biocatalytic approaches that use enzymes to perform specific transformations with high selectivity.

Process Optimization: Applying principles of process chemistry and engineering to optimize existing synthetic routes can lead to higher yields, reduced waste, and lower costs, making the final products more affordable.

Increased Availability: As synthesis becomes more scalable and cost-effective, these powerful research tools will become accessible to a broader range of laboratories, including those with more limited budgets, thus accelerating the pace of scientific discovery. techsciresearch.com

Addressing these challenges is essential for unlocking the full potential of ¹⁵N-labeled compounds and ensuring that they can be used to tackle the most pressing questions in biology and medicine.

Q & A

Q. What are the critical steps in synthesizing N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether using Fmoc solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The synthesis typically involves:

- Isotopic Labeling : Incorporation of 15N into the tyrosine backbone via reductive amination or enzymatic methods to ensure isotopic purity (>98 atom % 15N) .

- Fmoc Protection : Reacting 15N-labeled L-tyrosine with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in a tert-butyl methyl ether/water biphasic system, maintaining pH 8.5–9.0 with 20% Na₂CO₃ .

- O-Tertbutyl Ether Formation : Protecting the phenolic hydroxyl group using tert-butyl bromide under anhydrous conditions .

- Purification : Liquid-liquid extraction with tert-butyl methyl ether and recrystallization from chlorobenzene/hexane to achieve >99% HPLC purity .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Analytical validation includes:

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm >99% purity and detect impurities like D-enantiomers (<0.3%) .

- Specific Rotation : Measurement in DMF (e.g., [α]²⁴_D = -30.0° to -27.0°) to verify stereochemical integrity .

- Karl Fischer Titration : Quantifying residual water (<1.0%) to ensure stability during storage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile solvents like tert-butyl methyl ether .

- Waste Disposal : Segregate organic waste (e.g., ether layers) and neutralize acidic/byproduct streams (pH 2.0–2.5) before disposal .

Advanced Research Questions

Q. How can isotopic dilution of 15N be minimized during large-scale synthesis?

- Methodological Answer :

- Precursor Control : Use stoichiometric excess of 15N-labeled ammonium chloride (1.2–1.5 equivalents) to maximize incorporation efficiency .

- Reaction Monitoring : Track isotopic purity via 15N NMR (e.g., δ = 120–130 ppm for the α-amino group) .

- Purification Optimization : Employ size-exclusion chromatography to remove unlabeled byproducts .

Q. What strategies resolve discrepancies between HPLC purity and functional assay results (e.g., peptide coupling efficiency)?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., deprotected tyrosine or tert-butyl ether hydrolysis products) .

- Kinetic Analysis : Compare coupling rates with standard Fmoc-amino acids; slower rates may indicate steric hindrance from incomplete O-tertbutyl protection .

- Orthogonal Validation : Cross-check with 1H-13C HSQC NMR to confirm structural integrity of the tert-butyl ether and Fmoc groups .

Q. How can reaction yields be improved for the tert-butylation step under anhydrous conditions?

- Methodological Answer :

- Solvent Optimization : Replace dichloromethane with tert-butyl methyl ether to enhance solubility of tert-butyl bromide .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate SN2 etherification .

- Moisture Control : Use molecular sieves (3Å) to maintain anhydrous conditions, critical for preventing hydrolysis .

Q. What are the implications of detecting D-enantiomers in synthesized batches, and how are they mitigated?

- Methodological Answer :

- Chiral Analysis : Use chiral HPLC (e.g., Chirobiotic T column) to quantify D-enantiomer levels (<0.1% acceptable) .

- Stereochemical Control : Ensure L-tyrosine starting material has >99% enantiomeric excess and avoid racemization by maintaining pH <9 during Fmoc protection .

Data Contradiction Analysis

Q. How to interpret conflicting results between mass spectrometry (MS) and elemental analysis for 15N content?

- Methodological Answer :

- MS Calibration : Use 15N-labeled internal standards (e.g., 15N-tyrosine) to correct for ionization efficiency variations .

- Elemental Analysis Validation : Cross-validate with combustion analysis (e.g., %N = 3.2–3.5% for 15N-enriched samples) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.